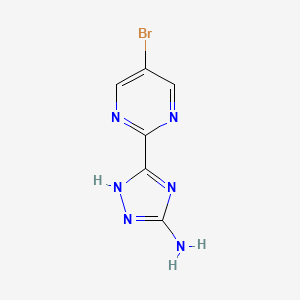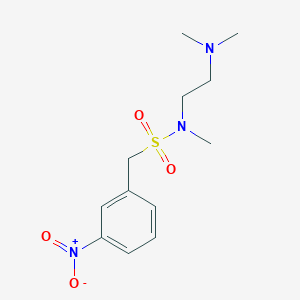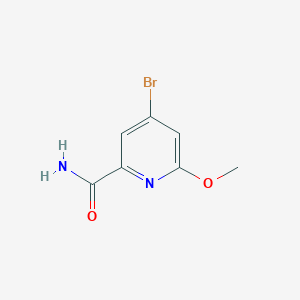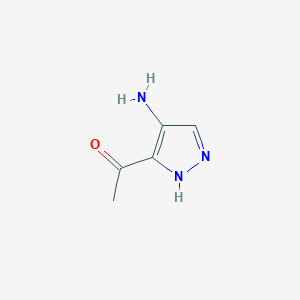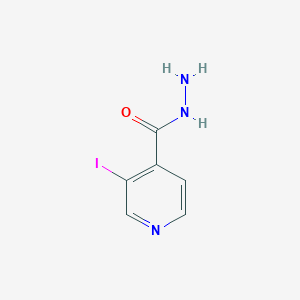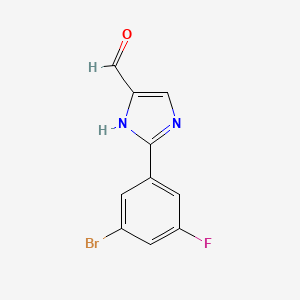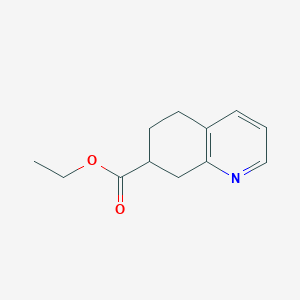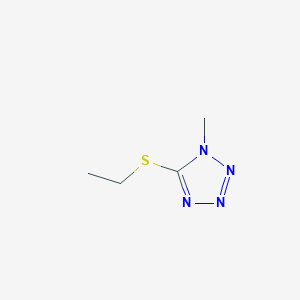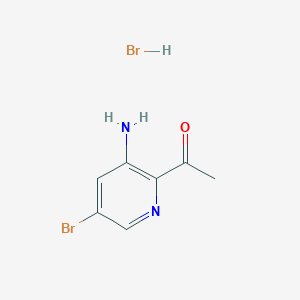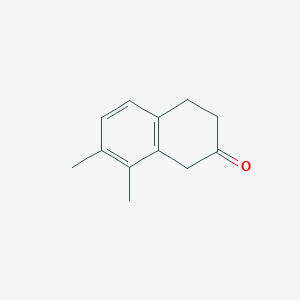
7,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenes. These compounds are characterized by a fused pair of benzene rings. The presence of methyl groups at positions 7 and 8, along with a ketone group at position 2, makes this compound unique in its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation of a suitable naphthalene derivative with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions typically require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
7,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
7,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism by which 7,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one exerts its effects depends on its interaction with molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl groups can affect the compound’s hydrophobic interactions and overall stability.
類似化合物との比較
Similar Compounds
2-Acetyl-6-methylnaphthalene: Similar structure with an acetyl group at position 2.
1,4-Dimethylnaphthalene: Similar structure with methyl groups at positions 1 and 4.
2,3-Dimethylnaphthalene: Similar structure with methyl groups at positions 2 and 3.
Uniqueness
7,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one is unique due to the specific positioning of its methyl groups and the presence of a ketone group, which imparts distinct chemical and physical properties.
特性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
7,8-dimethyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H14O/c1-8-3-4-10-5-6-11(13)7-12(10)9(8)2/h3-4H,5-7H2,1-2H3 |
InChIキー |
FSBWGFCKMRKNAE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(CCC(=O)C2)C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane](/img/structure/B13674057.png)
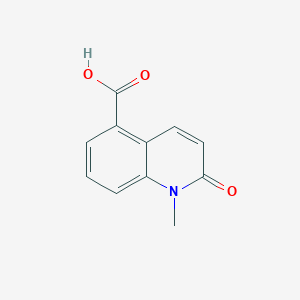

![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)
